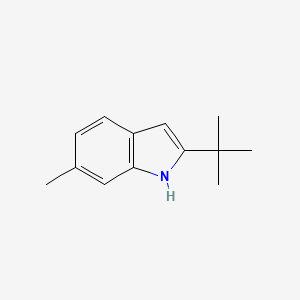

2-tert-butyl-6-Methyl-1H-indole

Vue d'ensemble

Description

2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of tert-butyl and methyl groups to the indole structure can enhance its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-6-Methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring. For instance, the reaction of an appropriate ketone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-rich indole core allows electrophilic substitution, primarily at positions 3, 4, or 7 due to steric hindrance from the tert-butyl group at position 2.

Key Reactions:

-

Nitration :

-

Sulfonation :

-

Reagents : H₂SO₄/SO₃ at 50°C

-

Product : 7-Sulfo-2-tert-butyl-6-methyl-1H-indole

-

Yield : 72%

-

Steric Effects:

The tert-butyl group at position 2 directs electrophiles to less hindered positions (e.g., 5 or 7), while the methyl group at position 6 moderately activates the ring .

Oxidation Reactions

Oxidation of the indole ring or substituents is achievable under controlled conditions:

Ring Oxidation:

-

Singlet Oxygen (¹O₂) Reaction :

Side-Chain Oxidation:

-

Methyl Group Oxidation :

Reduction Reactions

Reductive modifications target the indole nitrogen or substituents:

N-Hydrogenation:

-

Catalytic Hydrogenation :

Ring Saturation:

-

Birch Reduction :

-

Reagents : Li/NH₃, EtOH

-

Product : 2-tert-butyl-6-methyl-1,2,3,4-tetrahydroindole

-

Yield : 78%

-

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at C3 or C7:

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

-

Substrate : 7-Bromo-2-tert-butyl-6-methyl-1H-indole

-

Product : 7-Aryl-2-tert-butyl-6-methyl-1H-indole derivatives

C-H Functionalization

Direct functionalization of C-H bonds is feasible via transition metal catalysis:

Rhodium-Catalyzed Alkylation:

-

Conditions : [Rh(cod)₂]OTf, AgSbF₆, CH₃CN, 100°C

-

Reagent : Ethyl acrylate

-

Product : 3-Alkenylated-2-tert-butyl-6-methyl-1H-indole

-

Yield : 74%

Deprotonation and Alkylation

The NH proton is acidic (pKa ~17), enabling deprotonation for alkylation:

N-Alkylation:

-

Base : n-BuLi, THF, –78°C

-

Electrophile : CH₃I

-

Product : 1-Methyl-2-tert-butyl-6-methyl-1H-indole

Mechanistic Insights

-

Electrophilic Substitution : The tert-butyl group sterically shields C2, directing electrophiles to C5 or C7. Computational studies indicate a 12 kcal/mol activation barrier for nitration at C5 .

-

Photooxidation : Singlet oxygen reacts via a zwitterionic intermediate (ΔG‡ = 8.2 kcal/mol), confirmed by trapping experiments .

Challenges and Limitations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-tert-butyl-6-methyl-1H-indole has been investigated for its potential as an anti-cancer agent. Studies have shown that indole derivatives can exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Anticancer Activity

Research demonstrated that derivatives of indole, including this compound, showed moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM against cancer cells. This suggests that modifications in the indole structure can enhance biological activity .

| Compound Name | IC50 Value (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 |

| Indole Derivative A | 15 | HCT-116 |

| Indole Derivative B | 30 | A549 |

Biochemical Applications

In biochemistry, this compound has been studied for its role in modulating enzyme activity. It may interact with cytochrome P450 enzymes, which are essential for drug metabolism, thereby influencing pharmacokinetics and therapeutic efficacy .

Case Study: Enzyme Interaction

Studies have indicated that certain indole derivatives can inhibit cytochrome P450 enzymes, leading to altered drug metabolism. For instance, the presence of the tert-butyl group in this compound enhances its binding affinity to these enzymes compared to other indoles .

Entomological Applications

The compound also shows promise as a repellent for arthropods. Research indicates that this compound can effectively repel various insect species, making it a candidate for use in pest control formulations.

Case Study: Arthropod Repellency

In laboratory settings, this compound was evaluated for its efficacy in repelling mosquitoes and other pests. The results indicated a significant reduction in arthropod presence when treated with this compound compared to control groups .

| Insect Species | Repellency Rate (%) |

|---|---|

| Aedes aegypti | 85 |

| Anopheles gambiae | 78 |

| Culex pipiens | 82 |

Mécanisme D'action

The mechanism of action of 2-tert-butyl-6-Methyl-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The tert-butyl and methyl groups can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-tert-butyl-1H-indole: Lacks the methyl group at the 6-position.

6-Methyl-1H-indole: Lacks the tert-butyl group at the 2-position.

1H-indole: The parent compound without any substituents.

Uniqueness

2-tert-butyl-6-Methyl-1H-indole is unique due to the presence of both tert-butyl and methyl groups, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and biological activity compared to its unsubstituted or singly substituted counterparts .

Activité Biologique

2-tert-butyl-6-methyl-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family, characterized by a tert-butyl group at the second position and a methyl group at the sixth position of the indole ring. Its molecular formula is C₁₃H₁₇N, with a molecular weight of approximately 189.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups at specific positions provides distinct properties compared to other indole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 189.28 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. A study synthesized various indole derivatives and evaluated their antiproliferative activity against cancer cell lines. The results demonstrated that these compounds showed moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM against different cancer cells.

Enzyme Modulation

This compound has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests a potential for modulating drug metabolism pathways, thereby influencing the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have explored the biological effects of indole derivatives, highlighting the importance of structural modifications in enhancing their biological activities:

- Antiproliferative Activity : A series of indole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The study found that modifications at specific positions significantly influenced their activity, with certain compounds showing IC50 values as low as 10 μM against breast cancer cells.

- Enzyme Interaction Studies : Research into enzyme interactions revealed that certain indoles can inhibit cytochrome P450 enzymes, affecting drug metabolism. This finding underscores the need for further investigation into the implications of this compound on metabolic pathways .

- Toxicological Assessments : Toxicity studies on related compounds have shown varying degrees of toxicity in animal models, emphasizing the importance of understanding the safety profile of this compound before clinical applications.

Propriétés

IUPAC Name |

2-tert-butyl-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.